molecular formula C17H14N3O2S B601869 雷西努拉杂质 7 CAS No. 1533519-98-0

雷西努拉杂质 7

货号: B601869
CAS 编号: 1533519-98-0
分子量: 359.84
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lesinurad Impurity 7, also known as 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a compound related to Lesinurad . Lesinurad is a uric acid transporter 1 (URAT1) inhibitor used for the treatment of hyperuricemia associated with gout .

科学研究应用

杂质的识别和控制

雷西努拉是一种选择性尿酸再吸收抑制剂,用于治疗痛风,它要经过严格的合成过程。在开发雷西努拉的一种新的工业合成方法时,发现了一种与氯化过程有关的意外杂质。这种杂质由于其与产品在结构上的相似性,给分离带来了挑战,无法使用常规方法。查明了导致这种关键杂质的原因是商品溴化剂中氯杂质的存在,这促使人们制定了在制造过程中控制这种杂质的策略 (Halama 等人,2018 年)

杂质检测分析方法

开发分析方法来检测和定量雷西努拉及其杂质对于确保药物纯度和安全性至关重要。一项研究提出了新的分光光度法和荧光光度法,用于在雷西努拉的氧化降解产物存在的情况下对其进行定量测定。这些方法为分析雷西努拉在药物制剂中的纯度提供了基础,并且可以用于杂质分析,突出了精确分析技术在药物研究中的重要性 (Attia 等人,2018 年)

药代动力学研究和安全性概况

雷西努拉的药代动力学和药效学研究(包括评估肾功能的影响)提供了见解,了解杂质如何影响药物的疗效和安全性。研究表明,肾功能损害会显着改变雷西努拉的药代动力学,影响其清除和尿液排泄。此类研究强调了监测和控制可能改变药物药代动力学特征的杂质的重要性,尤其是在肾功能程度不同的患者中 (Gillen 等人,2016 年)

药物相互作用和联合疗法

评估雷西努拉、其杂质和其它常用的痛风药物之间的相互作用对于优化治疗方案至关重要。研究已经调查了雷西努拉与秋水仙碱、萘普生和消炎痛等药物之间的药代动力学相互作用,这些药物通常用于痛风的治疗。了解雷西努拉及其杂质如何与这些药物相互作用,可以指导为痛风患者提供更安全、更有效的联合疗法 (Shen 等人,2017 年)

作用机制

Target of Action

Lesinurad primarily targets two uric acid transporters in the kidney: Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules, while OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, Lesinurad prevents the reuptake of uric acid from the renal tubules, thereby increasing the excretion of uric acid . The inhibition of OAT4 also contributes to the increased excretion of uric acid .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad disrupts the reabsorption of uric acid in the kidneys, leading to an increase in the urinary excretion of uric acid . This results in a decrease in serum uric acid concentration

Pharmacokinetics

Following the administration of Lesinurad, absorption is rapid and exposure increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . Urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid correlate with the dose .

Result of Action

The inhibition of URAT1 and OAT4 by Lesinurad leads to an increase in the excretion of uric acid, resulting in a decrease in serum uric acid levels . This can help in the management of conditions like gout, which are associated with high levels of uric acid .

生化分析

Biochemical Properties

Lesinurad Impurity 7 plays a significant role in biochemical reactions, particularly those involving uric acid metabolism. It interacts with enzymes such as xanthine oxidase, which is responsible for the oxidation of xanthine to uric acid. Additionally, Lesinurad Impurity 7 may interact with proteins involved in urate transport, such as urate anion transporter 1 (URAT1) and glucose transporter 9 (GLUT9). These interactions are essential for understanding how Lesinurad Impurity 7 influences uric acid levels in the body .

Cellular Effects

Lesinurad Impurity 7 affects various types of cells, particularly renal cells, which are crucial for uric acid excretion. It influences cell signaling pathways related to inflammation and oxidative stress. For instance, Lesinurad Impurity 7 can modulate the expression of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it impacts gene expression related to urate transport and metabolism, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Lesinurad Impurity 7 involves its binding interactions with key biomolecules. It inhibits xanthine oxidase, reducing the production of uric acid. Furthermore, Lesinurad Impurity 7 interacts with URAT1 and GLUT9, inhibiting urate reabsorption in the kidneys and promoting uric acid excretion. These interactions lead to a decrease in serum uric acid levels and amelioration of hyperuricemia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lesinurad Impurity 7 change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Lesinurad Impurity 7 can maintain its efficacy over extended periods, although its stability may vary depending on storage conditions. Long-term exposure to Lesinurad Impurity 7 has been observed to result in sustained reductions in uric acid levels and improvements in renal function .

Dosage Effects in Animal Models

The effects of Lesinurad Impurity 7 vary with different dosages in animal models. At lower doses, the compound effectively reduces uric acid levels without causing significant adverse effects. At higher doses, Lesinurad Impurity 7 may exhibit toxic effects, including renal toxicity and alterations in liver enzyme levels. These findings highlight the importance of determining the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Lesinurad Impurity 7 is involved in metabolic pathways related to uric acid metabolism. It interacts with enzymes such as xanthine oxidase and urate transporters like URAT1 and GLUT9. These interactions influence metabolic flux and metabolite levels, leading to changes in uric acid production and excretion. Understanding these pathways is essential for evaluating the compound’s impact on overall metabolism .

Transport and Distribution

Within cells and tissues, Lesinurad Impurity 7 is transported and distributed through interactions with specific transporters and binding proteins. URAT1 and GLUT9 play crucial roles in the compound’s localization and accumulation in renal tissues. These interactions determine the efficacy of Lesinurad Impurity 7 in promoting uric acid excretion and reducing serum uric acid levels .

Subcellular Localization

Lesinurad Impurity 7 exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in renal cells, where it interacts with urate transporters and enzymes involved in uric acid metabolism. Post-translational modifications and targeting signals may direct Lesinurad Impurity 7 to specific compartments or organelles, influencing its efficacy in reducing uric acid levels .

属性

IUPAC Name

2-[[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDLESGJQYHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。